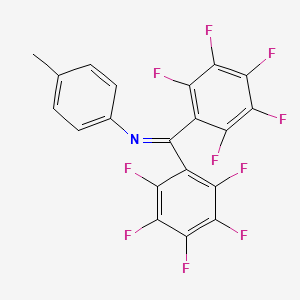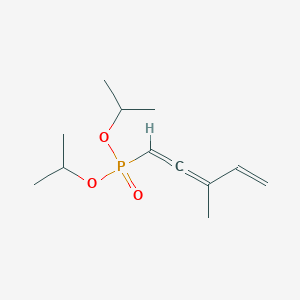![molecular formula C12H18OS B14457972 {[5-(Methylsulfanyl)pentyl]oxy}benzene CAS No. 71933-94-3](/img/structure/B14457972.png)
{[5-(Methylsulfanyl)pentyl]oxy}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[5-(Methylsulfanyl)pentyl]oxy}benzene is a chemical compound known for its unique structure and properties It consists of a benzene ring substituted with a pentyl chain that has a methylsulfanyl group attached to it
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(Methylsulfanyl)pentyl]oxy}benzene typically involves the reaction of 5-(methylsulfanyl)pentanol with phenol in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation. The process can be summarized as follows:
Starting Materials: 5-(Methylsulfanyl)pentanol and phenol.
Catalyst: Strong acid (e.g., sulfuric acid).
Reaction Conditions: Elevated temperature (around 100-150°C) and inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
{[5-(Methylsulfanyl)pentyl]oxy}benzene undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the oxygen functionalities, typically using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Deoxygenated derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
{[5-(Methylsulfanyl)pentyl]oxy}benzene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of {[5-(Methylsulfanyl)pentyl]oxy}benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfanyl group can participate in redox reactions, altering the activity of target proteins. Additionally, the benzene ring can interact with hydrophobic pockets in proteins, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{[5-(Methylsulfanyl)pentyl]oxy}toluene: Similar structure but with a toluene ring instead of benzene.
{[5-(Methylsulfanyl)pentyl]oxy}phenol: Similar structure but with a hydroxyl group on the benzene ring.
Uniqueness
{[5-(Methylsulfanyl)pentyl]oxy}benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a methylsulfanyl group and a pentyl chain attached to a benzene ring makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
71933-94-3 |
|---|---|
Molekularformel |
C12H18OS |
Molekulargewicht |
210.34 g/mol |
IUPAC-Name |
5-methylsulfanylpentoxybenzene |
InChI |
InChI=1S/C12H18OS/c1-14-11-7-3-6-10-13-12-8-4-2-5-9-12/h2,4-5,8-9H,3,6-7,10-11H2,1H3 |
InChI-Schlüssel |
FPGNUKKFOOMRPL-UHFFFAOYSA-N |
Kanonische SMILES |
CSCCCCCOC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


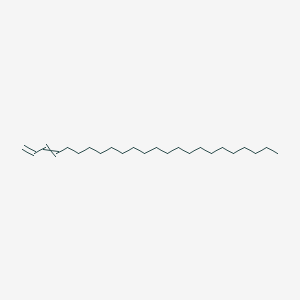

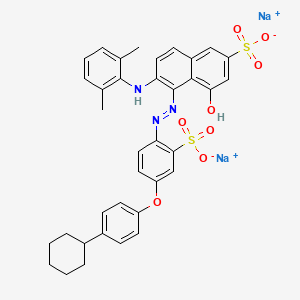



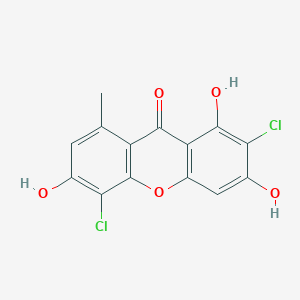
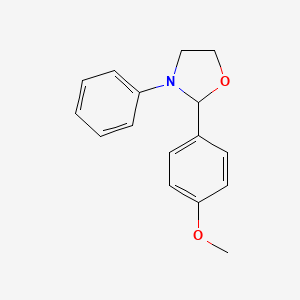
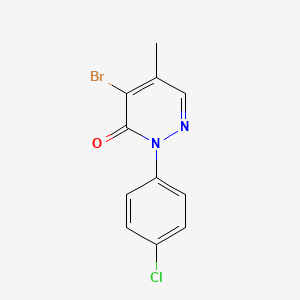
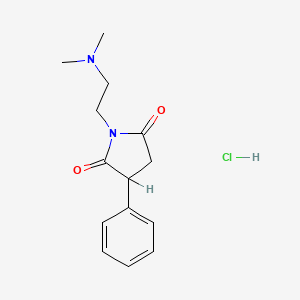
![N,N'-Bis[(3,5-di-tert-butyl-4-hydroxyphenyl)methyl]thiourea](/img/structure/B14457950.png)
